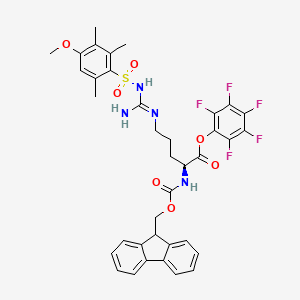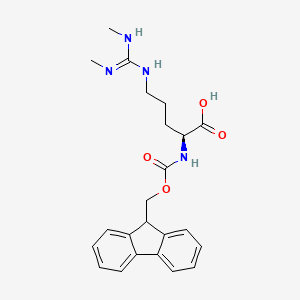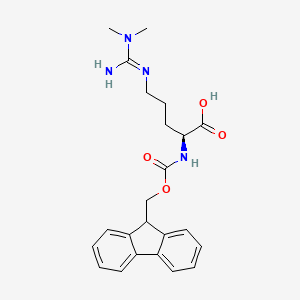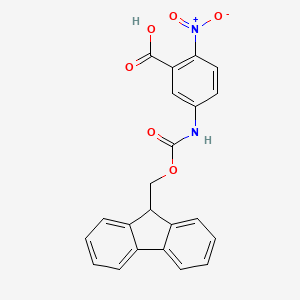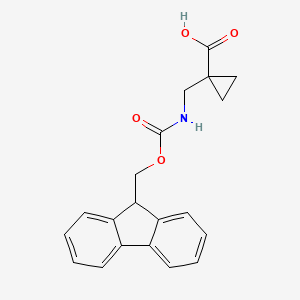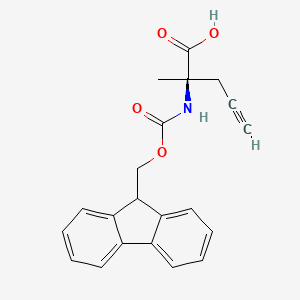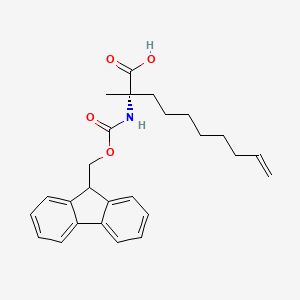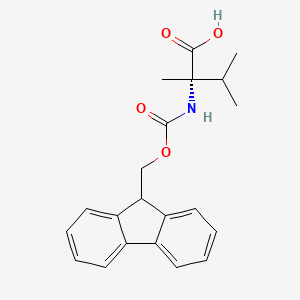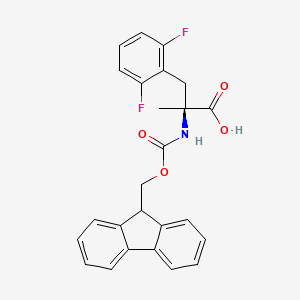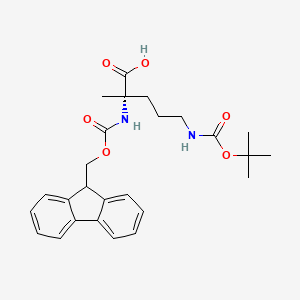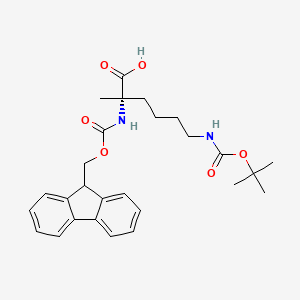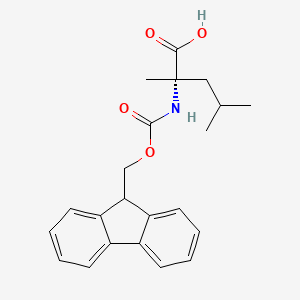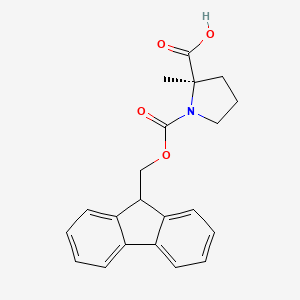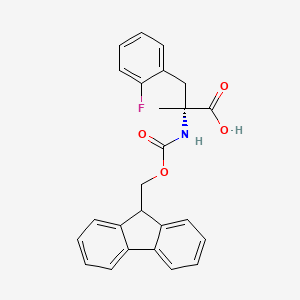![molecular formula C27H44N2O5 B613646 D-酪氨酸,N-[(1,1-二甲基乙氧基)羰基]-N-甲基- CAS No. 178208-61-2](/img/structure/B613646.png)
D-酪氨酸,N-[(1,1-二甲基乙氧基)羰基]-N-甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: is a derivative of the amino acid tyrosine This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine
科学研究应用
Chemistry: D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is widely used in peptide synthesis as a protected amino acid. It serves as an intermediate in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of tyrosine residues in proteins and enzymes. It is also employed in the synthesis of peptide-based inhibitors and substrates for various biochemical assays.
Medicine: In medicinal chemistry, D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is used in the development of peptide-based drugs. It is also investigated for its potential therapeutic applications in treating diseases related to tyrosine metabolism.
Industry: The compound is used in the production of peptide-based materials and coatings. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- typically involves the protection of the amino group of D-tyrosine with the tert-butoxycarbonyl group. This is achieved by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected D-tyrosine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced at the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine. This deprotected amine can then undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed:
Oxidation: Oxidized derivatives of the tyrosine moiety
Reduction: Reduced derivatives of the carbonyl group
Substitution: Deprotected amine derivatives
作用机制
The mechanism of action of D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical reactions, including peptide bond formation.
Molecular Targets and Pathways:
Molecular Targets: Proteins and enzymes containing tyrosine residues
Pathways Involved: Peptide synthesis pathways, tyrosine metabolism pathways
相似化合物的比较
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
- D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
Comparison:
- D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is unique due to its D-configuration, which can affect its interaction with biological molecules compared to its L-counterparts.
- The presence of the N-methyl group provides additional steric hindrance, which can influence the compound’s reactivity and stability.
- The Boc group offers protection to the amino group, making it a valuable intermediate in peptide synthesis.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYPVUIPQNGV-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250611-09-7 |
Source


|
| Record name | D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250611-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
